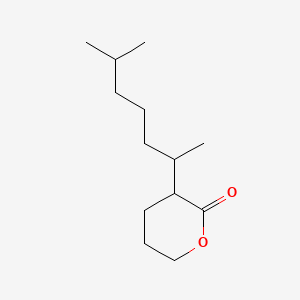

3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

94135-50-9 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

3-(6-methylheptan-2-yl)oxan-2-one |

InChI |

InChI=1S/C13H24O2/c1-10(2)6-4-7-11(3)12-8-5-9-15-13(12)14/h10-12H,4-9H2,1-3H3 |

InChI Key |

PBJIRSQPYIGFLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCCOC1=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- Cycloalkanones or substituted ketones : The 1,5-dimethylhexyl substituent can be introduced via an appropriate alkylated ketone precursor.

- N,N-Dimethylformamide dimethyl acetal (DMFDMA) : Used to form α-enaminoketone intermediates.

- Hippuric acid : Serves as an amino acid derivative to facilitate ring closure.

- Acetic anhydride : Acts as a dehydrating agent promoting cyclization.

- Bases such as potassium hydroxide (KOH) : Used in base-promoted cyclization steps.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to reduce reaction times significantly while maintaining comparable yields. For example, the α-enaminoketone formation and subsequent cyclization steps can be completed in a total of about 10 hours under microwave conditions at elevated temperatures (~130 °C), compared to 29 hours under conventional heating.

Reaction Conditions and Yields

| Step | Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| α-Enaminoketone formation | DMFDMA, reflux | 16 h | Not isolated | Volatiles removed before next step |

| Cyclization with hippuric acid | Acetic anhydride, 90 °C | 4 h | High (65–81%) | Produces tetrahydro-2H-pyran-2-one |

| Base-promoted ring closure | KOH/DMF, rt or reflux (100 °C) | 2–3 h | 75–88% | Higher yield at reflux |

| Microwave-assisted synthesis | Microwave, 130 °C | ~10 h total | ~62–65% | Reduced reaction time, comparable yield |

Yields are approximate and depend on substrate purity and scale.

Mechanistic Insights and Optimization

- The initial formation of the α-enaminoketone intermediate is crucial for the subsequent cyclization.

- Hippuric acid acts as a nucleophile and facilitates ring closure via amide bond formation and subsequent lactonization.

- The base-promoted step ensures deprotonation and intramolecular cyclization to form the tetrahydro-2H-pyran-2-one ring.

- Solvent choice and base strength significantly affect yield and selectivity; DMF and KOH have been found optimal.

- Microwave irradiation enhances reaction kinetics by providing uniform heating and energy input.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties

Research indicates that tetrahydro-2H-pyran derivatives, including 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one, have potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing glucose control through increased levels of incretin hormones like GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) .

1.2 Genotoxicity and Safety Assessments

Toxicological studies have evaluated the genotoxic potential of tetrahydro-2H-pyran derivatives. For instance, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one was assessed for genotoxicity using the Ames test and was found to be non-mutagenic under specific conditions . These findings are critical for pharmaceutical applications where safety is paramount.

Environmental Applications

2.1 Risk Assessment

The environmental impact of tetrahydro-2H-pyran derivatives has been studied, showing that these compounds do not accumulate in the environment and are not classified as Persistent, Bioaccumulative, and Toxic (PBT) . This characteristic makes them suitable for use in consumer products without significant ecological risk.

2.2 Screening-Level Assessments

Screening-level assessments have been performed to evaluate the aquatic risk associated with these compounds. The results indicate that the predicted environmental concentrations are below harmful thresholds, supporting their safe use in various applications .

Industrial Applications

3.1 Synthesis of Other Compounds

this compound serves as a precursor in the synthesis of more complex chemical entities. Its unique structure allows for various chemical reactions such as etherification and esterification, enabling the production of valuable derivatives used in different industrial processes .

3.2 Fragrance Industry

Due to its pleasant aroma profile, this compound is also explored in the fragrance industry. It can be utilized as a flavoring agent or fragrance component in consumer products, contributing to their sensory characteristics while maintaining safety profiles established through toxicological evaluations .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The exact details of these interactions are still under investigation, but it is believed to exert its effects through modulation of certain biochemical pathways .

Comparison with Similar Compounds

Alkyl-Substituted Analogs

3-Ethyl-3-methyltetrahydro-2H-pyran-2-one (C₈H₁₄O₂, MW 142.20 g/mol):

This analog features a smaller ethyl-methyl substituent, reducing steric hindrance and lipophilicity. Its similarity score to the target compound is 0.97 (structural similarity based on the lactone core), but its lower molecular weight correlates with distinct physicochemical properties, such as higher volatility .- 3-(4-Methoxyphenethyl)tetrahydro-2H-pyran-2-one (C₁₄H₁₈O₃, MW 234.29 g/mol): The 4-methoxyphenethyl group introduces aromaticity and polarity due to the methoxy moiety. Nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound highlight distinct absorption patterns, particularly in aromatic C-H stretching (3050–3100 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Aromatic and Unsaturated Analogs

- Tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one (C₁₂H₁₂O₂, MW 188.22 g/mol): The presence of a phenyl group and a methylene substituent increases rigidity and conjugation, leading to UV absorption characteristics absent in the target compound. Its molecular weight is lower, and the planar aromatic system may reduce solubility in nonpolar media compared to the branched alkyl analog .

Functional Group Variations in Related Compounds

Phosphonofluoridate Esters with 1,5-Dimethylhexyl Groups

Compounds such as 1,5-Dimethylhexyl ethylphosphonofluoridate (C₁₀H₂₂FO₂P) share the 1,5-dimethylhexyl substituent but feature a phosphorus-containing backbone instead of a lactone.

Steroid Derivatives with 1,5-Dimethylhexyl Chains

The compound 17-(1,5-Dimethylhexyl)-10,13-dimethyl-3-styrylhexadecahydrocyclopenta[α]phenanthren-2-one () incorporates the 1,5-dimethylhexyl group into a steroid-like framework. While structurally unrelated to lactones, the shared substituent may enhance membrane permeability or binding affinity in biological systems .

Data Table: Key Properties of Selected Tetrahydro-2H-pyran-2-one Derivatives

Research Findings and Implications

Synthetic Utility : Alkyl-substituted tetrahydro-2H-pyran-2-ones are pivotal in asymmetric synthesis. For example, catalytic methods for C-C bond formation (e.g., via less reactive pronucleophiles) have been optimized for branched analogs like 3-(1,5-dimethylhexyl) derivatives .

Contrast with Phosphonofluoridates: While the 1,5-dimethylhexyl group is shared with organophosphates, the lactone core lacks electrophilic phosphorus, rendering the target compound less reactive toward nucleophiles like water or enzymes .

Q & A

Q. What are the standard synthetic methodologies for 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one?

Answer: Common synthetic routes include:

- Multi-component reactions (MCRs): Arylamines, acetylenedicarboxylates, aldehydes, and cyclic 1,3-diketones react under mild conditions to form pyran derivatives. Solvent choice (e.g., ethanol) and catalyst-free conditions are critical for selectivity .

- Nucleophilic substitutions: Allyl or methyl groups are introduced via BF₃·OEt₂-catalyzed reactions with precursors like allyltrimethylsilane. Yields range from 57–84%, with purification via column chromatography .

- Diastereoselective synthesis: Copper(II)–bisphosphine catalysts enable stereochemical control, producing derivatives with specific configurations (e.g., 2R*,3S*,4S*). Reaction parameters like temperature (−20°C to RT) and solvent (dichloromethane) influence stereoselectivity .

Key Reaction Conditions:

| Method | Reagents/Conditions | Yield | Selectivity Control |

|---|---|---|---|

| MCRs | Ethanol, RT, 24h | 70–85% | Solvent polarity |

| Nucleophilic Substitution | BF₃·OEt₂, anhydrous THF, 0°C | 57–84% | Electrophile reactivity |

| Diastereoselective | Cu(OTf)₂, L3 ligand, CH₂Cl₂, −20°C | 75–90% | Ligand geometry and temperature |

Q. What spectroscopic techniques are used for structural characterization?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, coupling constants (J = 6–12 Hz) confirm axial/equatorial conformations in tetrahydropyran rings .

- Mass Spectrometry (MS): EI/CI-MS provides molecular ion peaks (e.g., m/z 176 for C₁₂H₁₆O derivatives) and fragmentation patterns to verify functional groups .

- Computational Modeling: DFT calculations predict conformational stability and verify experimental NMR shifts (e.g., oxime derivatives in ) .

Typical NMR Data:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Allyl-substituted pyran | 5.8 (m, CH₂=CH), 4.2 (d, OCH₂) | 170 (C=O), 75 (C-O) |

| Diastereomeric product | 1.2 (d, CH₃), 3.5 (m, OCH) | 22 (CH₃), 105 (C-O) |

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Answer:

- Catalyst Design: Chiral bisphosphine ligands (e.g., L3 in ) coordinate with Cu(II) to enforce specific transition states, achieving >90% diastereomeric excess .

- Solvent Effects: Polar aprotic solvents (e.g., CH₃CN) stabilize charged intermediates, favoring axial attack in cyclic ketones .

- Temperature Modulation: Low temperatures (−20°C) reduce competing pathways, enhancing stereoselectivity in kinetically controlled reactions .

Q. How can contradictions in biological activity data be resolved?

Answer:

- Dose-Response Studies: Test compound efficacy across concentrations (e.g., 1–100 µM) to distinguish cytotoxic vs. therapeutic effects. For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one shows antimicrobial activity at 10 µM but cytotoxicity at 50 µM .

- Structural Analogs: Synthesize derivatives (e.g., methyl or halogen substitutions) to isolate bioactive moieties. Compare EC₅₀ values using assays like cAMP induction in GPR12-transfected cells .

- Reproducibility Checks: Validate results across cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .

Q. What safety protocols are critical for handling this compound?

Answer:

- PPE Requirements: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (GHS Category 1 eye irritant) .

- Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., BF₃·OEt₂) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA/P501 guidelines) .

First Aid Measures:

| Exposure Route | Protocol |

|---|---|

| Ocular | Rinse with water for 15 min; seek medical help |

| Dermal | Wash with soap/water; remove contaminated clothing |

Q. How can reaction yields be optimized for scaled synthesis?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., Sc(OTf)₃ vs. BF₃·OEt₂) to enhance electrophilic activation .

- Solvent Optimization: Switch from THF to DMF for higher boiling points and improved solubility of polar intermediates .

- Microwave-Assisted Synthesis: Reduce reaction times from 24h to 1h while maintaining >80% yield (e.g., MCRs in ) .

Q. What factors influence the compound’s stability during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.